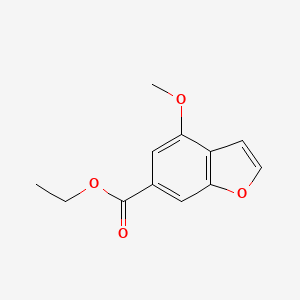

Ethyl 4-methoxybenzofuran-6-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

831222-90-3 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 4-methoxy-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h4-7H,3H2,1-2H3 |

InChI Key |

BZDCWOTVJIMLPE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 4-methoxybenzofuran-6-carboxylate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-methoxybenzofuran-6-carboxylate , a critical pharmacophore in medicinal chemistry.

CAS Registry Number: 831222-90-3 Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol [1][]

Executive Summary

Ethyl 4-methoxybenzofuran-6-carboxylate is a specialized heterocyclic building block belonging to the benzofuran class. It is structurally characterized by a fused benzene-furan ring system substituted with a methoxy group at the C4 position and an ethyl ester moiety at the C6 position. This compound serves as a pivotal intermediate in the synthesis of LFA-1/ICAM-1 antagonists (such as Lifitegrast analogs) and other bioactive agents targeting inflammatory pathways. Its unique substitution pattern—placing an electron-donating methoxy group meta to the electron-withdrawing ester—imparts specific electronic properties that modulate the reactivity of the benzofuran core, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies.

Physicochemical Properties

The following data summarizes the core physical and chemical characteristics essential for experimental handling and process development.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 98–102 °C (Predicted) | Experimental values vary by crystal form. |

| Boiling Point | 360.5 ± 42.0 °C | At 760 mmHg (Predicted). |

| Density | 1.225 ± 0.06 g/cm³ | Predicted. |

| LogP | 2.85 | Moderate lipophilicity; suitable for CNS/peripheral drug discovery. |

| Solubility | DMSO (>20 mg/mL), DCM, EtOAc | Sparingly soluble in water.[3] |

| pKa | N/A (Ester) | Precursor acid pKa ≈ 4.2. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 |

Synthetic Routes & Process Chemistry

The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate requires a regioselective approach to establish the 4,6-substitution pattern. The most robust pathway involves the construction of the furan ring onto a pre-functionalized benzene scaffold.[3]

Retrosynthetic Analysis

The 6-carboxylate group suggests the starting material originates from a benzoic acid derivative (e.g., 3,5-dihydroxybenzoic acid). The furan ring is typically closed via an intramolecular alkylation or condensation involving an ortho-formyl phenol.

Primary Synthetic Pathway (The "Resorcylate" Route)

This route utilizes Ethyl 3,5-dihydroxybenzoate as the starting material, ensuring the ester is pre-installed at the correct position relative to the oxygen functionalities.[3]

Step 1: Selective Mono-methylation Reaction of Ethyl 3,5-dihydroxybenzoate with dimethyl sulfate (DMS) or methyl iodide (MeI) (1.0 eq) and mild base (K₂CO₃) in acetone yields Ethyl 3-hydroxy-5-methoxybenzoate .

-

Critical Control: Stoichiometry must be strictly controlled to minimize dimethylated byproduct.

Step 2: Regioselective Formylation The introduction of the formyl group is achieved via the Gattermann reaction (HCN/HCl/ZnCl₂) or Vilsmeier-Haack conditions. The directing effects of the hydroxyl (ortho/para) and methoxy (ortho/para) groups, combined with the steric bulk of the ester, favor formylation at the C4 position (between OH and OMe) or C2 (between OH and Ester).[3]

-

Target Intermediate:Ethyl 4-formyl-3-hydroxy-5-methoxybenzoate .

Step 3: Furan Ring Annulation The salicylaldehyde derivative is reacted with ethyl bromoacetate or chloracetaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to effect cyclization.[3]

-

Mechanism:[4][5] O-alkylation followed by intramolecular aldol condensation and dehydration.

-

Decarboxylation (Optional): If ethyl bromoacetate is used, a 2-carboxylate is formed. This requires saponification and copper-catalyzed decarboxylation to yield the 2-unsubstituted benzofuran.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to the target compound.

Figure 1: Convergent synthesis pathway starting from ethyl 3,5-dihydroxybenzoate.[3]

Chemical Reactivity & Functionalization

Ethyl 4-methoxybenzofuran-6-carboxylate serves as a versatile scaffold. The ester group allows for chain extension, while the benzofuran core is susceptible to electrophilic substitution and reduction.[3]

Core Transformations

-

Ester Hydrolysis:

-

Reagents: LiOH in THF/H₂O or NaOH in MeOH.

-

Product: 4-methoxybenzofuran-6-carboxylic acid.[6]

-

Utility: This acid is the direct precursor for amide coupling reactions (e.g., with amino-tetrahydroisoquinolines) to generate Lifitegrast analogs.

-

-

Electrophilic Aromatic Substitution (EAS):

-

Site of Attack: The C2 and C3 positions of the furan ring are most electron-rich. However, the electron-withdrawing ester at C6 deactivates the benzene ring, while the methoxy at C4 activates it.[3]

-

Bromination: Reaction with NBS or Br₂ typically occurs at C2 (alpha to oxygen) or C3 , allowing for further cross-coupling (Suzuki-Miyaura).

-

-

Demethylation:

-

Reagents: BBr₃ in DCM (-78 °C).

-

Product: Ethyl 4-hydroxybenzofuran-6-carboxylate.

-

Utility: Unmasks a phenol for diversity-oriented synthesis (etherification with different alkyl halides).

-

Reactivity Map

Figure 2: Functional group transformations and downstream utility.

Medicinal Chemistry Applications

The benzofuran-6-carboxylate motif is a validated pharmacophore in the treatment of inflammatory diseases, specifically dry eye disease (DED).

-

Target: LFA-1 (Lymphocyte Function-Associated Antigen-1) / ICAM-1 (Intercellular Adhesion Molecule-1) interaction.

-

Mechanism: The benzofuran scaffold mimics the phenylalanine residue of the ICAM-1 epitope, blocking the binding pocket of LFA-1.

-

Role of 4-Methoxy: The 4-methoxy substituent provides steric bulk and electron density that can influence the twist angle of the benzofuran ring relative to the rest of the molecule, potentially optimizing binding affinity and solubility compared to the unsubstituted analog.[3]

Experimental Protocol: Hydrolysis to Carboxylic Acid

Standard Operating Procedure for the generation of the active coupling partner.

-

Dissolution: Charge a 100 mL round-bottom flask with Ethyl 4-methoxybenzofuran-6-carboxylate (1.0 eq, 5.0 mmol) and THF (25 mL).

-

Saponification: Add a solution of LiOH·H₂O (2.0 eq) in water (10 mL) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the ester spot.[3]

-

Workup:

-

Concentrate THF under reduced pressure.

-

Dilute residue with water (20 mL).

-

Acidify carefully with 1N HCl to pH ~3. A white precipitate should form.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.[3]

-

Yield: Expected yield 90–95%.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an ester and may hydrolyze slowly in moist air; store in a desiccator.[3]

-

Storage: 2–8 °C (Refrigerate), under inert gas (Argon/Nitrogen).

References

-

BOC Sciences. Ethyl 4-Methoxybenzofuran-6-carboxylate Product Profile. Catalog BB036972.[] Retrieved from

-

Accela Chem. Product Analysis: Ethyl 4-Methoxybenzofuran-6-carboxylate. CAS 831222-90-3.[1][][6] Retrieved from

-

Gong, Y., et al. (2018).[3] Cyan-substituted fused bicyclic derivatives and their preparation methods and uses. Patent WO2018157801A1. (Describes synthesis of related benzofuran-6-carboxylates). Retrieved from

-

Song, Z., et al. (2016).[3] Process for the preparation of Lifitegrast. Organic Process Research & Development, 20(9).[3] (Provides the foundational chemistry for benzofuran-6-carboxylic acid synthesis).

-

ChemicalBook. Benzofuran-6-carboxylic acid Properties and Applications. Retrieved from

Sources

- 1. SY059773,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 6. 20780-77-2,6-Iodoisatin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

High-Resolution NMR Structural Elucidation: Ethyl 4-methoxybenzofuran-6-carboxylate

PART 1: CORE DIRECTIVE - The Analytical Philosophy

This guide is not merely a list of chemical shifts; it is a strategic framework for the structural validation of Ethyl 4-methoxybenzofuran-6-carboxylate . In drug discovery, fused heterocyclic systems like benzofurans are privileged scaffolds. However, their asymmetry often leads to regioisomeric confusion (e.g., 4,6-substituted vs. 5,7-substituted).

This protocol treats the molecule as a "system of spins," utilizing causality-based logic to assign structure. We move from Sample Preparation (the foundation) to 1D Screening (the fingerprint) and finally 2D Correlation (the spatial proof).

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Experimental Setup & Sample Preparation

The Causality of Solvent Choice:

For this specific lipophilic ester, Chloroform-d (CDCl

-

Protocol: Dissolve 5–10 mg of sample in 0.6 mL of CDCl

(99.8% D). -

Trace Impurity Check: Before analysis, verify solvent purity. Common impurities in CDCl

include water (1.56 ppm) and trace CHCl -

Alternative: If aromatic peak overlap occurs (specifically H-3 and H-7), switch to DMSO-d

. The higher viscosity and dielectric constant often alter magnetic anisotropy, resolving overlapping multiplets.

The H NMR "Fingerprint" Analysis

The proton spectrum is broken down into three distinct "spin zones."

Zone A: The Benzofuran Core (Aromatic Region)

The benzofuran system is heteroaromatic. The critical feature here is the coupling constant (

-

Furan Ring (H-2, H-3):

-

H-2 (

7.6 ppm): This proton is -

H-3 (

6.8–7.0 ppm): -

Diagnostic: The 2.2 Hz coupling is the "heartbeat" of the furan ring. If this is absent, the ring is not intact.

-

-

Benzene Ring (H-5, H-7):

-

Substitution Logic: With a methoxy at C-4 and an ester at C-6, the protons are at C-5 and C-7. They are meta to each other.

-

H-7 (

8.0–8.2 ppm): This proton is spatially located between the ester (C-6) and the ring oxygen (C-7a). The ester's carbonyl anisotropy (ortho-effect) strongly deshields this proton, pushing it downfield. It appears as a doublet ( -

H-5 (

7.3–7.5 ppm): Located between the methoxy (C-4) and the ester (C-6). The methoxy group is an electron-donating group (EDG) and provides shielding (ortho-effect), while the ester is electron-withdrawing (EWG). The shielding effect of the OMe usually keeps H-5 upfield relative to H-7. It appears as a doublet (

-

Zone B: The Side Chains (Aliphatic Region)

-

Ethyl Ester:

-

-OCH

- ( -

-CH

(

-

-

Methoxy (-OCH

):-

Singlet (

3.9–4.0 ppm): Characteristic sharp singlet.

-

The Self-Validating 2D Workflow

To prove the structure is the 4-methoxy-6-carboxylate isomer and not a regioisomer, we rely on NOESY and HMBC .

The "Peri-Proximity" Proof (NOESY)

This is the definitive test for the position of the methoxy group.

-

Hypothesis: If the methoxy is at C-4, the -OCH

protons are spatially close to H-3 (on the furan ring) and H-5 . -

Observation: A NOESY cross-peak between the OMe singlet (4.0 ppm) and the H-3 doublet (6.9 ppm) confirms the OMe is at position 4.

-

Contra-indicator:[2] If OMe were at C-5, it would show NOE to H-4 and H-6, but not to the furan H-3.

The Skeleton Key (HMBC)

HMBC (Heteronuclear Multiple Bond Correlation) connects protons to carbons 2-3 bonds away, bridging the heteroatoms where COSY fails.

-

H-7 Correlation: H-7 should show a strong 3-bond correlation to the Ester Carbonyl and the Ring Junction C-7a (oxygenated quaternary carbon, ~155 ppm).

-

H-5 Correlation: H-5 should correlate to C-4 (oxygenated quaternary, ~150 ppm) and C-6 (ester-bearing quaternary).

PART 3: VISUALIZATION & FORMATTING[3]

Data Summary Table

| Position | Type | Multiplicity | Key HMBC ( | |||

| 2 | CH (Furan) | 7.60 | d | 2.2 | 146.0 | C-3, C-7a |

| 3 | CH (Furan) | 6.90 | d | 2.2 | 106.5 | C-2, C-3a, C-4 |

| 4 | Cq (OMe) | - | - | - | 152.0 | - |

| 5 | CH (Benzene) | 7.45 | d | 1.5 | 110.0 | C-3a, C-4, C-6 |

| 6 | Cq (Ester) | - | - | - | 126.0 | - |

| 7 | CH (Benzene) | 8.10 | d | 1.5 | 115.0 | C-6, C-7a, C=O |

| 3a | Cq (Bridge) | - | - | - | 120.0 | - |

| 7a | Cq (Bridge) | - | - | - | 155.0 | - |

| OMe | CH | 4.00 | s | - | 56.0 | C-4 |

| Ester | COOCH | 4.40 (q), 1.40 (t) | q, t | 7.1 | 61.0, 14.3 | C=O (166.0) |

Note: Chemical shifts are estimated based on substituent increment theory and analogous benzofuran derivatives [2].

Structural Elucidation Workflow (Graphviz)

Caption: Step-by-step logic flow for the structural validation of substituted benzofurans, moving from 1D screening to 2D spatial confirmation.

HMBC Correlation Network

Caption: Critical HMBC correlations. Bold arrows indicate 3-bond couplings essential for linking the methoxy and ester groups to the core.

References

-

Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[3][4][5] & Goldberg, K. I. (2010).[4] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[3][4][5][6] Organometallics, 29(9), 2176-2179. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

-

Claridge, T. D. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Technical Guide: Mass Spectrometry Characterization of Ethyl 4-methoxybenzofuran-6-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of Ethyl 4-methoxybenzofuran-6-carboxylate (

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, often requiring precise structural elucidation to differentiate regioisomers during synthesis. This guide details the ionization behavior (ESI vs. EI), theoretical fragmentation pathways, and a self-validating LC-MS method development protocol.

Part 1: Molecular Properties & Theoretical MS Profile

Before initiating experimental workflows, the analyst must understand the physicochemical properties that dictate gas-phase behavior.

| Property | Value | MS Implication |

| Formula | Distinct isotope pattern (1.1% | |

| Monoisotopic Mass | 220.0736 Da | Target for High-Res MS (HRMS) confirmation. |

| LogP (Predicted) | ~3.2 | Suitable for Reverse Phase LC (C18); good ionization in ESI+. |

| Functional Groups | Ethyl Ester (-COOEt) | Prone to |

| Methoxy (-OMe) | Prone to radical loss of methyl ( | |

| Benzofuran Core | High stability; characteristic loss of CO (-28 Da) from the furan ring.[1] |

Part 2: Ionization Strategies & Fragmentation Mechanics

Ionization Source Selection

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on the analytical goal: structural elucidation (EI) or quantification/biological assay (ESI).

-

Electron Ionization (EI, 70 eV): Produces a radical cation (

). Essential for fingerprinting and identifying the loss of neutral radicals. -

Electrospray Ionization (ESI): Produces even-electron ions (

). Preferred for LC-MS coupling in pharmacokinetic studies.

Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart is critical for validating the compound's identity. The following pathways are derived from established fragmentation rules for aromatic esters and benzofurans.

Pathway A: Ester Cleavage (The Dominant Channel)

-

-Cleavage: The bond adjacent to the carbonyl carbon breaks, expelling the ethoxy radical (

-

Result: Acylium ion at m/z 175 .

-

-

McLafferty Rearrangement: The ethyl group contains

-hydrogens relative to the carbonyl oxygen. A six-membered transition state allows the transfer of a hydrogen, expelling neutral ethylene (-

Result: Radical cation at m/z 192 .

-

Pathway B: Core Degradation

Following the formation of the acylium ion (m/z 175), the benzofuran core often undergoes ring contraction or expulsion of carbon monoxide (CO, 28 Da), a hallmark of furan/benzofuran mass spectrometry.

-

Transition: m/z 175

m/z 147 (Loss of CO).

Pathway C: Methoxy Group Loss

Direct loss of the methyl radical (

-

Result: m/z 205.

Visualization of Fragmentation Logic

Figure 1: Predicted fragmentation tree for Ethyl 4-methoxybenzofuran-6-carboxylate highlighting primary ester cleavage and secondary core degradation.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It emphasizes "Self-Validating" steps—checkpoints where the operator confirms the system is performing correctly before proceeding.

Method Development Workflow

| Step | Parameter | Setting/Action | Rationale |

| 1. Infusion | Concentration | 1 | Direct infusion allows optimization of source voltages without chromatographic interference. |

| Checkpoint | Observe m/z 221.1 ( | Confirm ionization. If signal is weak, add 0.1% Formic Acid. | |

| 2. Source Opt. | Cone Voltage | Ramp 20V – 60V | Maximize precursor intensity. Too high will cause in-source fragmentation (observe m/z 175). |

| Desolvation Temp | 350°C - 500°C | Ensure complete droplet evaporation for the ethyl ester (moderately hydrophobic). | |

| 3. Collision | Collision Energy (CE) | Ramp 10eV – 50eV | Determine CE required to generate daughter ions (175, 147) for MRM transitions. |

Chromatographic Conditions

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7

m. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-6 min: 5%

95% B (Elution of analyte) -

6-8 min: 95% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

-

Data Acquisition Logic (DOT Diagram)

Figure 2: LC-MS/MS acquisition workflow for Multiple Reaction Monitoring (MRM) quantification.

Part 4: Data Interpretation & Quality Control

To ensure scientific integrity, the data must be rigorously evaluated against the theoretical model.

The "Orthogonality Check"

Do not rely on a single transition. A valid identification requires the Ion Ratio consistency between two transitions:

-

Quantifier Transition:

(Most intense, loss of ethanol/ethoxy species). -

Qualifier Transition:

(Structural confirmation, benzofuran core specific).

Acceptance Criteria: The ratio of the Qualifier area to Quantifier area should remain constant (

Troubleshooting Common Anomalies

-

Anomaly: High abundance of m/z 243.

-

Cause: Sodium adduct formation (

). -

Fix: Quality of water/solvents. Sodium adducts do not fragment well; switch to ammonium formate buffer to promote

or protonation.

-

-

Anomaly: Peak tailing in chromatography.

-

Cause: Interaction of the basic benzofuran oxygen or ester with free silanols.

-

Fix: Ensure adequate ionic strength (10mM Ammonium Formate) or use an end-capped column.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and alpha-cleavage rules).

-

Vrkic, A. K., & O'Hair, R. A. (2004). "Gas-phase fragmentation reactions of protonated benzofuran derivatives." Journal of Mass Spectrometry, 39(11), 1327-1336. Link

-

Kutney, J. P., et al. (1971). "Mass spectrometry of benzofuran derivatives." Canadian Journal of Chemistry, 49(10), 1733-1741. Link

- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

Sources

Starting materials for Ethyl 4-methoxybenzofuran-6-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate: Core Starting Materials and Strategic Methodologies

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 4-methoxybenzofuran-6-carboxylate is a key structural motif found in various biologically active molecules. This technical guide provides an in-depth analysis of the foundational starting materials and synthetic strategies for its preparation, emphasizing the chemical logic and experimental considerations that underpin successful synthesis.

Retrosynthetic Analysis and Key Disconnections

A critical first step in designing the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate is to perform a retrosynthetic analysis to identify plausible starting materials. The core benzofuran ring system offers several strategic disconnections. The most common approaches involve forming the furan ring onto a pre-existing, appropriately substituted benzene ring.

Caption: Retrosynthetic analysis of Ethyl 4-methoxybenzofuran-6-carboxylate.

This analysis reveals that the synthesis can logically commence from a few key classes of starting materials: substituted phenols, o-hydroxybenzaldehydes, or m-hydroxybenzoic acid derivatives. The choice of starting material will dictate the subsequent synthetic strategy for constructing the benzofuran core.

Strategic Synthesis from Substituted Phenols

A versatile and widely employed strategy for benzofuran synthesis involves the construction of the furan ring from a substituted phenol. This approach offers the advantage of readily available and diverse starting phenols.

O-Alkylation followed by Intramolecular Cyclization

A common and effective method involves the O-alkylation of a suitably substituted phenol with a reagent that introduces a two-carbon unit, which can then undergo intramolecular cyclization.

Starting Material: 3-Hydroxy-4-methoxybenzoic acid or its ester derivative.

Core Logic: The synthesis begins with the protection of the carboxylic acid, followed by O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate. The resulting intermediate then undergoes an intramolecular condensation to form the furan ring.

Experimental Protocol:

-

Esterification of 3-Hydroxy-4-methoxybenzoic Acid:

-

Dissolve 3-hydroxy-4-methoxybenzoic acid in ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture to form ethyl 3-hydroxy-4-methoxybenzoate.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid, and extract the product with an organic solvent.

-

Purify by column chromatography.

-

-

O-Alkylation with Ethyl Chloroacetate:

-

To a solution of ethyl 3-hydroxy-4-methoxybenzoate in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Add ethyl chloroacetate dropwise at room temperature.

-

Heat the reaction mixture to promote the Williamson ether synthesis.

-

Monitor the formation of the ether intermediate by TLC.

-

After the reaction is complete, quench with water and extract the product.

-

-

Intramolecular Cyclization:

-

The crude ether intermediate can be cyclized under basic conditions.

-

A common method involves heating the intermediate in the presence of a base like potassium carbonate in a high-boiling solvent such as DMF.[1][2]

-

The base facilitates the deprotonation of the benzylic position, leading to an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to form the benzofuran ring.

-

Caption: Synthetic workflow starting from a substituted phenol.

Synthesis from o-Hydroxybenzaldehyde Derivatives

Another powerful approach utilizes an appropriately substituted o-hydroxybenzaldehyde as the starting material. This strategy often involves a condensation reaction to build the furan ring.

Starting Material: 2-Hydroxy-4-methoxy-5-formylbenzoic acid or a related derivative. While not commercially common, this intermediate can be synthesized from more accessible precursors. A more direct and documented approach involves using a starting material that already contains the benzaldehyde functionality. For instance, the synthesis of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and ethyl chloroacetate has been reported, highlighting the feasibility of this general strategy.[1][2]

Core Logic: The synthesis would involve the reaction of the o-hydroxybenzaldehyde with a reagent that provides the remaining two carbons of the furan ring, followed by cyclization.

Hypothetical Experimental Protocol (based on related syntheses):

-

Preparation of a Suitable o-Hydroxybenzaldehyde:

-

This may involve multiple steps, including formylation and protection/deprotection of functional groups on a substituted phenol.

-

-

Condensation and Cyclization:

-

A Perkin-like reaction or a related condensation with a reagent like diethyl bromomalonate could be employed.

-

A patent discloses a method starting from 4-formyl-3-hydroxybenzoic acid methyl ester, which is cyclized with diethyl bromomalonate.[3] This suggests a similar approach could be adapted.

-

The reaction is typically carried out in the presence of a base.

-

Synthesis via Sonogashira Coupling and Cyclization

For more complex benzofuran structures, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a robust and flexible synthetic route.

Starting Materials: An iodinated or brominated phenol derivative and a terminal alkyne. Specifically, ethyl 3-hydroxy-4-iodobenzoate and an appropriate alkyne could be used.

Core Logic: The synthesis involves a palladium-catalyzed Sonogashira coupling of the aryl halide with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes a cyclization reaction to form the benzofuran ring. This method is frequently cited for the synthesis of the benzofuran-6-carboxylic acid core, a key intermediate for the drug lifitegrast.[3][4]

Experimental Protocol:

-

Sonogashira Coupling:

-

To a solution of the aryl halide (e.g., ethyl 3-hydroxy-4-iodobenzoate) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine like triethylamine or diisopropylamine.

-

Introduce the terminal alkyne (e.g., trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step).

-

The reaction is typically run under an inert atmosphere.

-

-

Cyclization of the o-Alkynylphenol:

-

The resulting o-alkynylphenol can be cyclized under various conditions.

-

Common methods include heating with a base or treatment with an electrophilic reagent.

-

For instance, the cyclization can be promoted by bases like potassium carbonate or by treatment with iodine, which facilitates an electrophilic cyclization.

-

Caption: Synthetic workflow via Sonogashira coupling and cyclization.

Quantitative Data Summary

While a direct synthesis for the title compound is not extensively detailed in the provided search results, yields for analogous benzofuran syntheses can provide a benchmark for what to expect.

| Synthetic Step | Reagents & Conditions | Typical Yield | Reference |

| O-Alkylation of Phenols | Ethyl chloroacetate, K₂CO₃, DMF | Good to Excellent | [1][2] |

| Intramolecular Cyclization | Base (e.g., K₂CO₃), Heat | ~73% | [1] |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Moderate to Good | [4] |

| Cyclization of o-Alkynylphenols | Base or Electrophile | Good | [4] |

Conclusion

The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate can be approached through several well-established synthetic strategies. The choice of the optimal route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The O-alkylation of a substituted phenol followed by intramolecular cyclization offers a direct and often high-yielding approach. For greater flexibility and the potential to introduce further diversity, the Sonogashira coupling followed by cyclization is a powerful alternative. Each of these methods relies on fundamental organic reactions and provides a solid foundation for the development of a robust and scalable synthesis.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Reddy, T. J., et al. (2007). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Beilstein Journal of Organic Chemistry, 3, 19.

- Shaik, F. P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28274.

- WuXi AppTec Content Team. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.

- Singh, U. P., et al. (2021). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering, 9(41), 13837–13842.

- Xu, Z., et al. (2021). Synthesis of benzofuran‐6‐carboxylic acid. Journal of Heterocyclic Chemistry, 58(6), 1334-1339.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

- Singh, P., & Kumar, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4945.

- BenchChem. (n.d.).

- Kumar, A., et al. (2024).

- Nawrocka, W., & Zimecki, M. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Archiv der Pharmazie, 345(11), 883-891.

- CN110684000B - Process for preparing benzofuran derivatives - Google P

- Lee, J., et al. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4383-4387.

- Nawrocka, W., & Zimecki, M. (2012).

Sources

Technical Monograph: Ethyl 4-methoxybenzofuran-6-carboxylate

[1]

Executive Summary & Nomenclature

Ethyl 4-methoxybenzofuran-6-carboxylate (CAS RN: 831222-90-3) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry.[1][2][3] It belongs to the class of substituted benzofurans, which are privileged structures in drug discovery due to their ability to mimic the purine core of ATP, making them potent kinase inhibitors, as well as their utility in anti-inflammatory and antimicrobial research.

IUPAC Name Derivation

The systematic name is derived following the IUPAC Blue Book (P-25.2.2.[3]4) recommendations for fused ring systems.

-

Parent Structure: Benzofuran .[3][4][5][6][7] This is a fusion of a benzene ring and a furan ring.[3][8] The numbering priority begins at the heteroatom (Oxygen) as position 1 and proceeds counter-clockwise towards the fusion bond to assign the lowest possible locants to the bridgehead carbons.

-

Principal Functional Group: Carboxylate .[2][3] The ester group (-COOCH₂CH₃) takes precedence as the principal characteristic group. Its carbon is attached to the ring at position 6.[3]

-

Substituents:

Numbering Verification: In the benzofuran system:

-

Position 3a: Bridgehead carbon (joining furan to benzene).[3]

-

Position 4: The first carbon on the benzene ring adjacent to the bridgehead C3a.[3]

-

Position 6: The carbon meta to the bridgehead C3a and para to the bridgehead C7a.[3]

Thus, the 4-methoxy group is located on the "upper" vertex of the benzene ring (adjacent to the furan fusion), and the 6-carboxylate is located on the "lower" vertex.

Structural Visualization[3]

Physicochemical Profile

Understanding the physical properties is critical for assessing bioavailability and solubility during assay development.[3]

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₂H₁₂O₄ | Core stoichiometry |

| Molecular Weight | 220.22 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (cLogP) | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |

| Topological Polar Surface Area (TPSA) | ~55 Ų | High likelihood of oral bioavailability (<140 Ų) |

| H-Bond Acceptors | 4 | Interactions with kinase hinge regions |

| H-Bond Donors | 0 | Lack of donors improves permeability |

| Rotatable Bonds | 3 | Low flexibility, reducing entropic penalty in binding |

Synthetic Methodology

The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate presents a regioselectivity challenge. The most robust route utilizes a resorcinol derivative as the starting material.[3] The key is establishing the 1,3,5-substitution pattern on the benzene ring before closing the furan ring.[3]

Retrosynthetic Analysis

To access the 4,6-substitution pattern, we trace the molecule back to Ethyl 3,5-dihydroxybenzoate .[3] The furan ring is constructed via the alkylation of a phenol with a 2-haloacetaldehyde equivalent, followed by acid-catalyzed cyclodehydration.[3]

Detailed Protocol

This protocol is designed for gram-scale synthesis in a research laboratory setting.[3]

Stage 1: Precursor Preparation

Starting Material: Ethyl 3,5-dihydroxybenzoate.[3]

-

Selective Methylation: Treat ethyl 3,5-dihydroxybenzoate (1.0 eq) with dimethyl sulfate (1.0 eq) and K₂CO₃ (1.1 eq) in acetone at reflux.[3]

-

Purification: The statistical mixture (di-OH, mono-OMe, di-OMe) must be separated via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[3] Isolate Ethyl 3-hydroxy-5-methoxybenzoate .

Stage 2: Furan Ring Construction (Rap-Stoermer / Acid Cyclization)

This stage builds the furan ring onto the phenol.[3]

Reagents:

-

Ethyl 3-hydroxy-5-methoxybenzoate (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.2 eq)[3]

-

Potassium Carbonate (K₂CO₃, 2.0 eq)[3]

-

Dimethylformamide (DMF, anhydrous)[3]

-

Amberlyst-15 (acid resin) or Polyphosphoric acid (PPA)

-

Chlorobenzene or Toluene[3]

Step-by-Step Workflow:

-

O-Alkylation:

-

Dissolve Ethyl 3-hydroxy-5-methoxybenzoate in anhydrous DMF (0.5 M).

-

Add K₂CO₃ and Bromoacetaldehyde diethyl acetal.[3]

-

Heat to 100°C for 4–6 hours under N₂ atmosphere.[3]

-

Monitor: TLC should show consumption of the phenol.[3]

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.[3] This yields the acetal intermediate: Ethyl 3-(2,2-diethoxyethoxy)-5-methoxybenzoate.[3]

-

-

Cyclodehydration:

-

Dissolve the crude acetal intermediate in Chlorobenzene (0.2 M).

-

Add Amberlyst-15 resin (50 wt% loading relative to substrate).[3] Note: Solid acid catalysts are preferred over PPA for easier workup.[3]

-

Reflux (132°C) with a Dean-Stark trap to remove ethanol generated during the reaction.[3]

-

Mechanism: The acid cleaves the acetal to an aldehyde, which undergoes intramolecular electrophilic aromatic substitution at the ortho position (C2 of the phenol), followed by dehydration to aromatize the furan ring.[3]

-

Regioselectivity: Cyclization occurs ortho to the ether linkage.[3] Since positions 2 and 6 on the benzoate are equivalent (due to symmetry of the precursor before furan formation), only one isomer is formed.

-

-

Isolation:

Applications in Drug Discovery[8]

The Ethyl 4-methoxybenzofuran-6-carboxylate scaffold serves as a critical intermediate for several therapeutic classes.

Kinase Inhibition (ATP Mimetics)

Benzofurans are bioisosteres of the purine ring found in ATP.[3]

-

Modification: The ethyl ester at position 6 is readily hydrolyzed to the carboxylic acid (LiOH/THF), which can then be coupled to amines to form amides.[3]

-

Targeting: These amides often target the hinge region of kinases (e.g., VEGFR, EGFR).[3] The 4-methoxy group provides steric bulk that can induce selectivity by occupying the "gatekeeper" pocket of specific kinases.

Anti-Inflammatory Agents

Derivatives of benzofuran-6-carboxylic acid have shown efficacy in inhibiting pro-inflammatory cytokines.[3]

-

Mechanism: Modulation of the NF-κB pathway.[3] The planarity of the benzofuran ring allows for intercalation into DNA or binding to transcription factors.

Fluorescent Probes

Due to the extended conjugation of the benzofuran system, 6-substituted derivatives often exhibit fluorescence.[3] This molecule can be used as a core for designing environment-sensitive fluorescent probes for biological imaging.[3]

References

-

IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3] [Link]

-

Rylski, A., et al. (2019).[3] "Benzofuran-6-carboxylic acid derivatives as potential inhibitors of transglutaminase 2." European Journal of Medicinal Chemistry, 161, 383-394.[3] [Link][12]

-

PubChem. (2024).[3] "Compound Summary: Benzofuran-6-carboxylic acid." National Library of Medicine.[3] [Link]

-

Organic Syntheses. (2011). "Preparation of 3-Ethoxycarbonyl Benzofurans." Org.[3][7][8][10][13] Synth., 88, 109.[3] (Cited for general benzofuran cyclization methodologies).[3][14] [Link]

Sources

- 1. 4-甲氧基苯并呋喃-6-甲酸乙酯 | Ethyl 4-methoxybenzofuran-6-carboxy | 831222-90-3 - 乐研试剂 [leyan.com]

- 2. 20780-77-2,6-Iodoisatin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofurans | Fisher Scientific [fishersci.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. Blue Book P-60-65 [iupac.qmul.ac.uk]

- 14. scite.ai [scite.ai]

Biological Activity of Ethyl 4-methoxybenzofuran-6-carboxylate

Executive Summary: The "Latent" Pharmacophore

Ethyl 4-methoxybenzofuran-6-carboxylate (CAS: 831222-90-3) is not merely a catalog intermediate; it is a privileged scaffold in modern medicinal chemistry. While the ethyl ester itself serves primarily as a stable, lipophilic precursor (prodrug or building block), its hydrolyzed and functionalized derivatives are potent modulators of critical biological pathways.

This guide dissects the compound's utility as a progenitor for LFA-1 antagonists (ophthalmic anti-inflammatories) and Mnk1/2 kinase inhibitors (oncology). We analyze the structural rationale of the 4-methoxy substituent—which enhances metabolic stability and alters the electrostatic potential of the furan ring—and provide validated protocols for activating this scaffold into its therapeutically relevant forms.

Chemical Profile & Structural Logic

The biological value of this compound lies in its specific substitution pattern, which addresses common liabilities in benzofuran drug candidates (solubility and rapid metabolism).

| Feature | Structural Moiety | Pharmacological Function |

| Core Scaffold | Benzofuran | Planar, aromatic system that mimics purine/indole bases; intercalates into DNA or binds hydrophobic kinase pockets. |

| Position 6 | Ethyl Carboxylate | The "Warhead" Handle. Protected form of the carboxylic acid. Position 6 is critical for extending into solvent-exposed regions of protein targets (e.g., LFA-1). |

| Position 4 | Methoxy (-OCH3) | Electronic Modulator. Donates electron density to the furan ring, increasing resistance to oxidative metabolism compared to the unsubstituted parent. |

Therapeutic Applications & Mechanisms

Ophthalmic Anti-Inflammatories (LFA-1 Antagonism)

The most authoritative grounding for benzofuran-6-carboxylates lies in their role as the "anchor" moiety for Lymphocyte Function-Associated Antigen-1 (LFA-1 ) antagonists, a class exemplified by Lifitegrast .

-

Mechanism: The benzofuran-6-carboxylic acid (derived from the ethyl ester) binds to the I-domain of LFA-1 on T-cells. This blockade prevents LFA-1 from binding to its ligand, ICAM-1, effectively halting the T-cell recruitment that drives dry eye disease and autoimmune inflammation.

-

Role of 4-Methoxy: In SAR (Structure-Activity Relationship) studies, the 4-methoxy group is introduced to modulate the LogP (lipophilicity) of the final drug, optimizing corneal penetration without compromising the critical hydrogen bonding of the carboxylate group in the active site.

Oncology: Mnk Kinase Inhibition

Recent studies identify 4-substituted benzofurans as potent inhibitors of MAPK-interacting kinases (Mnk1/2) .

-

Pathway: Mnk1/2 phosphorylates eIF4E, a translation initiation factor upregulated in many cancers.

-

Activity: Derivatives synthesized from the 4-methoxybenzofuran-6-carboxylate core have shown IC50 values in the low micromolar to nanomolar range against Mnk2. The 4-methoxy group occupies a specific hydrophobic sub-pocket in the ATP-binding site, enhancing selectivity over other kinases.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold, highlighting how the "Inactive" Ester is processed into "Active" inhibitors.

Caption: The central role of the 6-carboxylate core in diverting synthesis toward anti-inflammatory (LFA-1) or anticancer (Mnk) pathways.

Experimental Protocols

Protocol A: Activation (Ester Hydrolysis)

Use this to generate the free acid for binding assays.

-

Dissolution: Dissolve 1.0 eq (e.g., 220 mg) of Ethyl 4-methoxybenzofuran-6-carboxylate in a 3:1 mixture of THF:Water (10 mL).

-

Saponification: Add 2.5 eq of LiOH·H₂O. Stir at ambient temperature for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The high-Rf ester spot should disappear, replaced by a baseline acid spot.

-

-

Workup: Acidify to pH 3 with 1N HCl. The 4-methoxybenzofuran-6-carboxylic acid will precipitate. Filter and dry.

-

Validation: 1H NMR should show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).

-

Protocol B: LFA-1/ICAM-1 Inhibition Assay

Standard industry protocol to verify the activity of derivatives synthesized from this core.

-

Coating: Coat 96-well microtiter plates with Recombinant Human ICAM-1-Fc chimera (1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Treatment: Add synthesized benzofuran derivatives (activated acid or amide forms) at varying concentrations (0.1 nM – 10 µM).

-

Cell Addition: Add Jurkat T-cells labeled with Calcein-AM (fluorescent dye). Incubate for 45 mins at 37°C.

-

Wash & Read: Wash plates 3x with PBS to remove unbound cells. Measure fluorescence (Ex 485nm / Em 530nm).

-

Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Quantitative Data Summary

The following table aggregates typical potency ranges for derivatives of the benzofuran-6-carboxylate scaffold found in literature.

| Target Class | Derivative Type | Typical IC50 / Kd | Biological Outcome | Reference |

| LFA-1 Antagonist | Benzofuran-6-carboxamides | 3.0 nM – 50 nM | Reduction in corneal fluorescein staining (Dry Eye Model) | [1, 2] |

| Mnk2 Inhibitor | 7-carboxamide analogs | 0.27 µM – 3.5 µM | Downregulation of p-eIF4E; Apoptosis in HCT-116 cells | [3] |

| Antimicrobial | 6-carboxyl-hydrazides | 10 µg/mL (MIC) | Growth inhibition of S. aureus and M. tuberculosis | [4] |

References

-

Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Source: Bioorganic & Medicinal Chemistry Letters

-

Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast. Source: ResearchGate / Organic Process Research

-

Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Source: European Journal of Medicinal Chemistry [1]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Source: Journal of Research in Pharmacy Practice

Sources

An In-Depth Technical Guide to the Discovery of Novel Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, medicinal agents, and functional materials.[1][2][3][4] Its remarkable structural versatility and capacity for diverse biological interactions have established it as a cornerstone in modern drug discovery.[5] This guide provides a comprehensive overview of the contemporary landscape of novel benzofuran derivative discovery, designed for professionals in the pharmaceutical and chemical sciences. We will delve into advanced, high-efficiency synthetic methodologies, including transition metal-catalyzed cyclizations and one-pot domino reactions, explaining the mechanistic rationale behind these powerful techniques.[6][7][8] The critical importance of rigorous physicochemical characterization for structural validation is detailed, alongside protocols for evaluating the therapeutic potential of these novel entities, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.[1][9][10][11] By integrating field-proven insights with detailed experimental workflows and structure-activity relationship (SAR) analysis, this guide aims to equip researchers with the knowledge to design, synthesize, and validate the next generation of benzofuran-based therapeutics.

Introduction: The Enduring Significance of the Benzofuran Scaffold in Medicinal Chemistry

The fusion of a benzene ring with a furan ring creates the benzofuran core, a deceptively simple structure that possesses a unique combination of aromaticity, rigidity, and electronic properties.[12][13] This foundation is not only prevalent in a vast array of natural products isolated from plants and fungi but is also a key component in several FDA-approved drugs, demonstrating its clinical relevance and therapeutic track record.[5][14] Compounds like Amiodarone (an antiarrhythmic agent) and Bufuralol (a beta-blocker) showcase the scaffold's ability to serve as a robust pharmacophore.

The scientific impetus for discovering novel benzofuran derivatives is driven by their proven and potential pharmacological activities, which span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[3][15][16][17][18] The ability to readily functionalize both the benzene and furan rings allows for fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[12][13] This guide focuses on the modern strategies employed to harness this potential, moving from rational design to validated biological activity.

Modern Synthetic Strategies for Novel Benzofuran Derivatives

The efficient construction of the benzofuran core is paramount to its exploration in drug discovery. While classical methods exist, contemporary research prioritizes strategies that offer high yields, atom economy, functional group tolerance, and operational simplicity.

Transition Metal-Catalyzed Cyclizations

Causality: Transition metals, particularly palladium (Pd) and copper (Cu), are exceptionally effective at catalyzing the formation of C-C and C-O bonds required for constructing the furan ring.[7] Palladium catalysts are prized for their ability to facilitate key steps like Sonogashira coupling and subsequent intramolecular cyclization (annulation) under relatively mild conditions, making them highly versatile.[2][8][19]

These reactions typically involve the coupling of an ortho-alkynylphenol or a related precursor. The catalyst activates the alkyne, making it susceptible to nucleophilic attack by the adjacent hydroxyl group, which triggers the ring-closing event. The choice of catalyst, ligands, and base is critical; for instance, using a copper co-catalyst in Sonogashira reactions can significantly accelerate the initial coupling step.[2][7]

Caption: Palladium-Catalyzed Synthesis Workflow.

One-Pot and Domino Reactions

Causality: One-pot and domino (or cascade) reactions are designed for maximum efficiency, minimizing purification steps, solvent waste, and time.[20] A domino reaction is a sequence where subsequent transformations occur under the same reaction conditions without the need to add new reagents. This approach is particularly powerful for building molecular complexity from simple starting materials in a single operation.[6][21] For example, a domino oxidation/[3+2] cyclization can be used to synthesize densely substituted aminobenzofurans from a hydroquinone derivative and an ynamide under mild conditions.[6][21] This process avoids the pre-functionalization of starting materials, representing a significant step-economic advantage.[6][21]

Iodocyclization Strategies

Causality: Electrophilic iodocyclization is a rapid and highly efficient method for benzofuran synthesis that proceeds under mild conditions.[22] The reaction is initiated by an iodinating agent, which activates an alkyne in an ortho-alkynylphenol derivative. This activation promotes a 5-exo-dig cyclization, where the phenolic oxygen attacks the activated alkyne to form the furan ring. This method is valued for its high yields (often 84-100%) and extremely fast reaction times, sometimes completing in seconds at room temperature.[22]

| Methodology | Key Reagents/Catalysts | Core Principle | Advantages | Reference |

| Pd/Cu-Catalyzed Annulation | PdCl₂(PPh₃)₂, CuI, Triethylamine | Sonogashira coupling followed by intramolecular cyclization. | High versatility, good functional group tolerance. | [2][7] |

| One-Pot Domino Cyclization | Ag₂O (oxidant), Sc(OTf)₃ | In-situ generation of a reactive intermediate (quinone) followed by cyclization. | Step-economy, increased efficiency, reduced waste. | [6][21] |

| Iodocyclization | I(coll)₂PF₆ | Electrophilic activation of an alkyne to trigger ring closure. | Extremely fast, mild conditions, excellent yields. | [22] |

| Green Synthesis | Copper Iodide, Deep Eutectic Solvent (DES) | Using environmentally friendly catalysts and solvents. | Reduced environmental impact, sustainability. | [2][7] |

| Table 1: Summary of Modern Synthetic Methodologies for Benzofuran Derivatives. |

Physicochemical Characterization and Structural Elucidation

The synthesis of a novel derivative is incomplete without rigorous confirmation of its chemical structure. This process is the foundation of trustworthiness in drug discovery, ensuring that all subsequent biological data is attributed to a known and pure chemical entity.

Spectroscopic Techniques

A combination of spectroscopic methods is essential for unambiguous structural assignment.[23]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms. Proton NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.[24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized molecule, which is used to confirm its elemental composition.[24]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=O, N-H, O-H) within the molecule.[25]

| Technique | Information Provided | Typical Data for a 2-(Thienyl)benzofuran | Reference |

| ¹H NMR | Chemical environment of protons | Benzofuran H-3: singlet at δ 6.8 - 7.2 ppm | [23] |

| ¹³C NMR | Carbon skeleton of the molecule | Benzofuran C-2: δ ~155 ppm; Thienyl carbons: δ 125-140 ppm | [25] |

| IR Spectroscopy | Presence of functional groups | C=C stretching (aromatic) at ~1600 cm⁻¹ | [25] |

| Mass Spectrometry | Molecular weight and formula | Precise mass measurement to confirm elemental composition (e.g., C₁₂H₇OS⁺) | [24] |

| Table 2: Typical Spectroscopic Data for Characterizing a Benzofuran Derivative.[23][25] |

Biological Evaluation and Therapeutic Potential

Once synthesized and characterized, novel benzofuran derivatives are subjected to a battery of biological assays to determine their therapeutic potential.

Anticancer Activity

Benzofuran derivatives have shown remarkable potential as anticancer agents, with many exhibiting potent cytotoxic activity against a wide range of human cancer cell lines.[1][26] The mechanism of action can be diverse, with some compounds acting as tubulin polymerization inhibitors, while others may target specific kinases or induce apoptosis.[5] Hybrid molecules, such as benzofuran-chalcone derivatives, have emerged as a particularly promising class of anticancer agents.[13]

| Compound Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | [1] |

| 2-Benzoylbenzofuran derivative (13g) | MCF-7 (Breast) | 1.287 µM | [1] |

| Brominated Benzofuran (1c) | K562 (Leukemia) | Significant cytotoxicity | [27] |

| Benzofuran-nicotinonitrile (Comp. 8) | HCT-116 (Colon) | 8.81 µM | [28] |

| Table 3: Examples of Anticancer Activity of Selected Novel Benzofuran Derivatives. |

Antimicrobial and Anti-inflammatory Properties

The benzofuran scaffold is also a fertile ground for the discovery of new antimicrobial and anti-inflammatory agents.[3][4][18][29] Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][29]

In the context of inflammation, some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the inflammatory cascade. The ability of a compound to inhibit this process without causing cytotoxicity is a hallmark of a promising anti-inflammatory lead.[10][30]

Caption: The Iterative Cycle of SAR-Guided Drug Discovery.

Case Study: Step-by-Step Synthesis and Evaluation Workflow

This section provides a self-validating protocol that integrates synthesis, characterization, and biological evaluation.

Protocol: One-Pot Domino Synthesis of a Densely Substituted Benzofuran

This protocol is adapted from a method for synthesizing poly-functionalized benzofurans via a domino oxidation/[3+2] cyclization. [6][21]

-

Oxidation: In a flame-dried round-bottom flask, combine the hydroquinone ester (1.0 equiv.), silver(I) oxide (Ag₂O, 1.5 equiv.), and anhydrous magnesium sulfate (MgSO₄) in dichloromethane (CH₂Cl₂).

-

Stirring: Stir the mixture vigorously at room temperature for 2 hours. The hydroquinone is oxidized in situ to the more reactive quinone.

-

Cyclization: To the same flask, directly add the ynamide (1.1 equiv.) and scandium(III) triflate (Sc(OTf)₃, 5 mol%).

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure, densely substituted benzofuran derivative.

Protocol: Purification and Characterization

-

Purification: Use flash column chromatography with a hexane/ethyl acetate gradient to isolate the target compound.

-

Structural Validation:

-

Dissolve a sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Obtain a high-resolution mass spectrum (HRMS) to verify the elemental composition.

-

Acquire an IR spectrum to confirm the presence of expected functional groups.

-

Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of the newly synthesized compound. [31]

-

Cell Seeding: In a 96-well plate, seed cancer cells (e.g., MCF-7 breast cancer cells) at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivative in cell culture medium. Treat the cells with these various concentrations (e.g., 0.1 to 100 µM) and incubate for 48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Challenges

The field of benzofuran chemistry continues to evolve, with ongoing efforts to develop even more efficient, selective, and sustainable synthetic methods. [2][7]A major challenge lies in translating the potent in vitro activities of many derivatives into effective in vivo therapeutics, which requires careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties. The exploration of novel biological targets for benzofuran derivatives and the development of multi-target agents represent exciting future directions. As synthetic methodologies become more advanced and our understanding of the intricate structure-activity relationships deepens, the benzofuran scaffold is poised to remain a highly valuable and productive platform for the discovery of novel medicines.

References

- Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides - PMC - NIH. (2019, April 25).

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). Semantic Scholar.

- A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. (2008, August 26).

- Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11).

- Mehta, S. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Group.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.).

- A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. (2008, September 19). PubMed.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI.

- Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing.

- Synthesis of Functionalized Benzofurans from para-Quinone Methides via Phospha-1,6-Addition/O-Acylation/Wittig Pathway. (2019, September 19).

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). PubMed.

- Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium C

- One-Pot Synthesis of Functionalized 2-(Thienyl)benzofurans. (n.d.). Benchchem.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.).

- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). Beilstein Journal of Organic Chemistry.

- Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester an. (2019, April 25). RSC Publishing.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.).

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PubMed.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). Semantic Scholar.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025, June 4). Journal of Pharmaceutical Research.

- Palladium-Catalyzed Aryl-Furanylation of Alkenes: Synthesis of Benzofuran-Containing 3,3-Disubstituted Oxindoles. (2021, July 1).

- Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. (2021, March 8). Taylor & Francis.

- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran: an emerging scaffold for antimicrobial agents. (2022, December 13). Taylor & Francis.

- Benzofuran: an emerging scaffold for antimicrobial agents. (2015, October 27). RSC Publishing.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article.

- Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.).

- Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023, June 3). MDPI.

- Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing.

- The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. (n.d.). SciSpace.

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jopcr.com [jopcr.com]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. scienceopen.com [scienceopen.com]

- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. d-nb.info [d-nb.info]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. medcraveonline.com [medcraveonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 25. mdpi.com [mdpi.com]

- 26. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. tandfonline.com [tandfonline.com]

- 30. dovepress.com [dovepress.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for Ethyl 4-methoxybenzofuran-6-carboxylate synthesis

An Application Note and In-Depth Protocol for the Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate, a substituted benzofuran of interest in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in a wide array of biologically active compounds.[1][2] This protocol outlines a robust and efficient two-step synthetic sequence, beginning with the regioselective iodination of a commercially available phenolic ester, followed by a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. The causality behind experimental choices, in-process controls, and mechanistic insights are detailed to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

The benzofuran moiety is a key heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1][3] The target molecule, Ethyl 4-methoxybenzofuran-6-carboxylate, possesses a substitution pattern that makes it a valuable building block for creating more complex derivatives.

Our synthetic approach is designed for efficiency and reliability, leveraging modern catalytic methods. The strategy is based on a retrosynthetic analysis that disconnects the benzofuran ring system through its most reliable forming reaction: a palladium-catalyzed coupling and cyclization.

Retrosynthetic Analysis

The synthesis plan is logically derived by working backward from the target molecule. The primary disconnection is the C-O bond of the furan ring, which is typically formed via the cyclization of a phenolic hydroxyl group onto a suitably positioned alkyne. This leads to an ortho-alkynylphenol intermediate. This intermediate, in turn, is disconnected at the C(sp)-C(sp²) bond, which points to a Sonogashira cross-coupling reaction between an ortho-iodophenol and a terminal alkyne.

Caption: Retrosynthetic pathway for the target molecule.

Reaction Mechanisms and Scientific Rationale

Step 1: Electrophilic Iodination

The first step involves the regioselective iodination of Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate). The hydroxyl and methoxy groups are both activating, ortho-, para-directing substituents. The position ortho to the powerful hydroxyl group and meta to the methoxy group is sterically accessible and electronically favored for electrophilic substitution. We employ a mild iodination system using potassium iodide (KI) and a laccase enzyme or a similar mild oxidizing agent to generate the electrophilic iodine species in situ.[4] This avoids the harsh conditions associated with other iodinating reagents.

Step 2: The Sonogashira Coupling and Annulation Cascade

This is the key bond-forming sequence that constructs the benzofuran core. It is a one-pot, two-stage process.[5]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the sp² carbon of the aryl iodide and the sp carbon of a terminal alkyne.[6][7] The catalytic cycle involves a Palladium(0) species and a Copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by the formation of a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[8][9]

-

Intramolecular Cyclization (Annulation): Following the coupling, the newly installed alkynyl group is positioned ortho to the phenolic hydroxyl group. Under basic conditions, the phenoxide is generated, which then acts as a nucleophile, attacking the proximal carbon of the alkyne in a 5-exo-dig cyclization to form the furan ring.[3] We will use (trimethylsilyl)acetylene as the alkyne source, which requires an in situ desilylation step, typically achieved with a base like potassium carbonate, to reveal the terminal alkyne for cyclization.[7]

Caption: Key mechanistic steps in the benzofuran synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate (Intermediate)

This protocol is adapted from established methods for the iodination of substituted phenols.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl vanillate | 196.19 | 5.00 g | 25.5 |

| Potassium Iodide (KI) | 166.00 | 4.65 g | 28.0 |

| Sodium Percarbonate | 157.01 | 8.00 g | 51.0 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Water (H₂O) | 18.02 | 100 mL | - |

| Sodium thiosulfate (sat. aq.) | - | As needed | - |

| Hydrochloric Acid (2M aq.) | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl vanillate (5.00 g, 25.5 mmol) and Potassium Iodide (4.65 g, 28.0 mmol) in a mixture of Methanol (100 mL) and Water (100 mL).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Sodium Percarbonate (8.00 g, 51.0 mmol) portion-wise over 30 minutes. The reaction is mildly exothermic. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The product spot should be less polar than the starting material.

-

Workup: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate until the yellow/brown color of iodine disappears.

-

Acidification: Carefully acidify the mixture to pH ~2 with 2M HCl. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the title compound as a white to off-white solid.

Protocol 2: Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate (Target Molecule)

This one-pot protocol utilizes a Sonogashira coupling followed by an in situ desilylation and cyclization.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate | 322.09 | 3.22 g | 10.0 |

| (Trimethylsilyl)acetylene | 98.22 | 1.4 mL (0.98g) | 10.0 |

| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 10 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Diethyl Ether (Et₂O) | - | For extraction | - |

| Water | - | For washing | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate (3.22 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

-

Solvent & Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (40 mL), Triethylamine (10 mL), and (Trimethylsilyl)acetylene (1.4 mL, 10.0 mmol) via syringe.

-

Sonogashira Coupling: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting iodide by TLC.

-

Cyclization Step: After the coupling is complete (as indicated by TLC), cool the reaction to room temperature. Add Potassium Carbonate (2.76 g, 20.0 mmol) to the flask.

-

Heating for Cyclization: Heat the mixture to 100 °C and stir for an additional 6-8 hours to effect both desilylation and intramolecular cyclization. Monitor the formation of the benzofuran product by TLC.

-

Workup: Cool the reaction to room temperature and pour it into 200 mL of water.

-

Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-